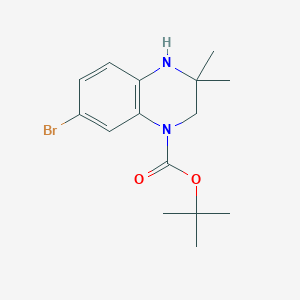
Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and two methyl groups attached to the tetrahydroquinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Esterification: The tert-butyl ester group can be introduced by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohols or dehalogenated products.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the tert-butyl ester group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Tert-butyl 7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Tert-butyl 7-iodo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness
Tert-butyl 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The tert-butyl ester group also contributes to its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 7-bromo-3,3-dimethyl-2,4-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-14(2,3)20-13(19)18-9-15(4,5)17-11-7-6-10(16)8-12(11)18/h6-8,17H,9H2,1-5H3 |
InChI Key |
AGGPWLCNPUGVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C(N1)C=CC(=C2)Br)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


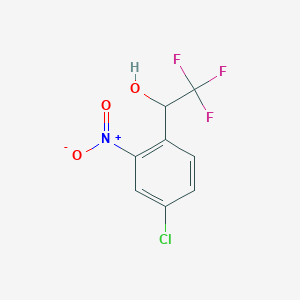
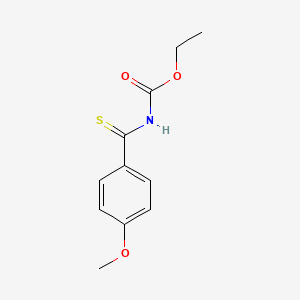
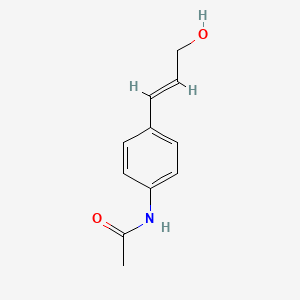
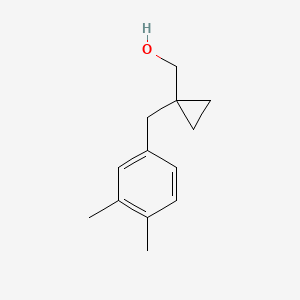
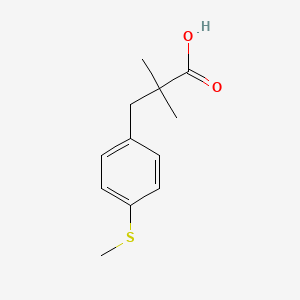
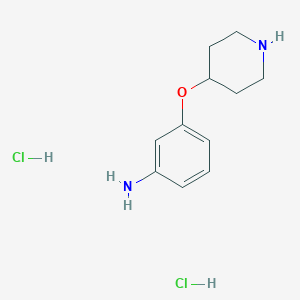
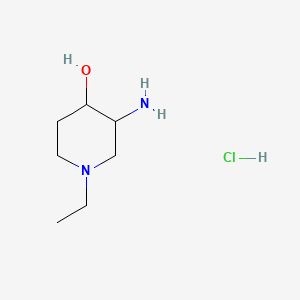
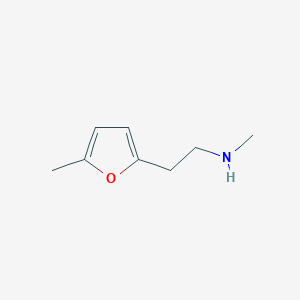
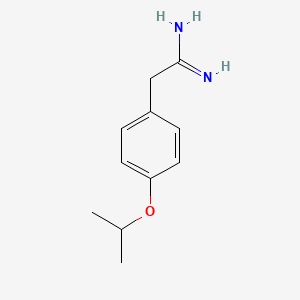
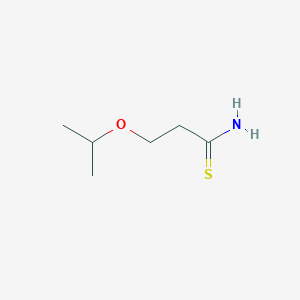
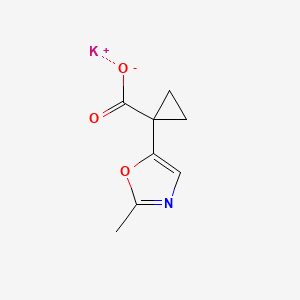

![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

